molecular formula C9H18N2O2S B1523907 Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate CAS No. 1249334-34-6

Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate

Cat. No. B1523907
CAS RN: 1249334-34-6
M. Wt: 218.32 g/mol
InChI Key: KCAQBVSLRUYKNF-UHFFFAOYSA-N
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Description

Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is a chemical compound with the CAS Number: 89226-13-1 and a molecular weight of 190.27 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The molecular structure of Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is represented by the InChI Code: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) .


Physical And Chemical Properties Analysis

Tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate is a solid substance with a molecular weight of 190.27 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate”, also known as “tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate”. However, there is limited information available online regarding specific applications for this compound.

From the available data, it seems that tert-butyl carbamate derivatives are used in various chemical syntheses, such as in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles . They may also serve as intermediates in the preparation of sulfenamides used as rubber accelerators .

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAQBVSLRUYKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=S)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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